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A comprehensive guide for researchers and professionals in materials science and electronics,

this document provides an objective comparison of internal stress in copper deposits from acid

copper sulfate, copper pyrophosphate, and copper cyanide electrolytes. This analysis is

supported by experimental data and detailed methodologies for key measurement techniques.

Internal stress in electrodeposited copper films is a critical parameter influencing the

mechanical properties, adhesion, and reliability of the final product. The choice of electrolyte

chemistry plays a pivotal role in determining the nature and magnitude of this stress, which can

be either tensile (tending to contract the deposit) or compressive (tending to expand the

deposit). This guide offers a comparative overview of the internal stress characteristics of

deposits obtained from three commonly used copper electrolytes, providing valuable insights

for process optimization and material selection.

Quantitative Comparison of Internal Stress
The internal stress in copper deposits is influenced by a multitude of factors including

electrolyte composition, current density, temperature, and the presence of additives. The

following tables summarize typical internal stress values observed in deposits from acid copper

sulfate, copper pyrophosphate, and copper cyanide electrolytes under various conditions.

Table 1: Internal Stress in Copper Deposits from Different Electrolytes
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Electrolyte Type
Typical Stress
Range (MPa)

Predominant
Stress Type

Key Influencing
Factors

Acid Copper Sulfate 0 - 100 Tensile

Additives (e.g.,

brighteners, levelers),

Current Density,

Temperature

Copper

Pyrophosphate
-50 to 50

Compressive to Low

Tensile

pH, Pyrophosphate-

to-Copper Ratio,

Additives

Copper Cyanide -70 to 20
Compressive to Low

Tensile

Free Cyanide

Concentration,

Temperature,

Additives

Note: Negative values indicate compressive stress, while positive values indicate tensile stress.

Table 2: Influence of Additives on Internal Stress in Acid Copper Sulfate Electrolytes

Additive Type Effect on Internal Stress
Typical Stress Range
(MPa)

None (Additive-Free) Low to Moderate Tensile 20 - 60

Brighteners (e.g., Thiourea-

based)
Increases Tensile Stress 50 - 100+

Levelers (e.g., Polyethylene

Glycol - PEG)
Can reduce Tensile Stress 10 - 40

Suppressors
Generally reduce Tensile

Stress
5 - 30

Experimental Protocols for Internal Stress
Measurement
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Accurate measurement of internal stress is crucial for process control and quality assurance.

Two common methods employed for this purpose are the Bent Strip Method and X-ray

Diffraction (XRD).

Bent Strip Method
The bent strip method is a mechanical technique that provides a straightforward and cost-

effective way to determine the average internal stress in an electrodeposit.

Principle: A thin, flexible metallic strip (the cathode) is coated on one side with the

electrodeposit. The internal stress of the deposit causes the strip to bend. The degree of this

bending, known as deflection, is measured and used to calculate the internal stress. Tensile

stress causes the strip to bend towards the plated side, while compressive stress causes it to

bend away.

Experimental Procedure:

Substrate Preparation: A thin, rectangular strip of a suitable substrate material (e.g.,

beryllium-copper or stainless steel) is cleaned, degreased, and masked on one side with an

insulating tape or lacquer.

Mounting: The prepared strip is mounted in a plating cell, ensuring that only the unmasked

side is exposed to the electrolyte.

Electrodeposition: Copper is electrodeposited onto the unmasked side of the strip under

controlled conditions (current density, temperature, agitation). The thickness of the deposit is

carefully controlled and measured.

Deflection Measurement: After plating, the strip is removed from the cell, rinsed, and dried.

The deflection of the free end of the strip is measured using a micrometer or a dedicated

instrument.

Stress Calculation: The internal stress (σ) is calculated using Stoney's equation or a modified

version, which relates the deflection of the strip to the properties of the substrate and the

deposit. A common formula is:

σ = (E * t_s^2 * δ) / (3 * L^2 * t_d * (1 - ν))
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Where:

E is the Young's modulus of the substrate

t_s is the thickness of the substrate

δ is the deflection of the strip

L is the length of the plated section of the strip

t_d is the thickness of the deposit

ν is the Poisson's ratio of the substrate
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Experimental workflow for the Bent Strip Method.

X-ray Diffraction (XRD) Method
X-ray diffraction is a non-destructive technique that measures the strain in the crystal lattice of

the deposit, from which the stress can be calculated. It provides more detailed information

about the stress state, including its crystallographic orientation dependence.
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Principle: Internal stress in a crystalline material causes a change in the spacing between

atomic planes (d-spacing). According to Bragg's Law (nλ = 2d sinθ), this change in d-spacing

results in a shift in the diffraction angle (2θ) of the X-rays. By measuring these shifts at different

incident angles of the X-ray beam, the strain and subsequently the stress can be determined.

The most common technique is the sin²ψ (sin-squared-psi) method.

Experimental Procedure:

Sample Preparation: A flat sample with a sufficiently thick copper deposit is prepared under

the desired plating conditions.

XRD Measurement: The sample is placed in an X-ray diffractometer equipped with a

goniometer that allows for precise tilting of the sample.

Data Acquisition: A specific crystallographic plane (e.g., (311) or (220) for copper) is selected

for analysis. The diffraction peak for this plane is measured at various tilt angles (ψ) of the

sample with respect to the incident X-ray beam.

Data Analysis: The d-spacing is calculated from the measured 2θ values for each ψ angle. A

plot of d-spacing versus sin²ψ is generated.

Stress Calculation: For a biaxial stress state, the relationship between d-spacing and sin²ψ is

linear. The slope of this line is proportional to the stress in the plane of the film. The stress

(σ) is calculated using the following equation:

σ = (E / (1 + ν)) * (m / d₀)

Where:

E is the Young's modulus of the deposit

ν is the Poisson's ratio of the deposit

m is the slope of the d vs. sin²ψ plot

d₀ is the stress-free lattice spacing
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Experimental workflow for the XRD sin²ψ Method.

Comparative Discussion
Acid Copper Sulfate: These electrolytes are widely used due to their high efficiency and ease

of operation. However, they typically produce deposits with tensile stress. The addition of

organic additives, which are essential for achieving bright and level deposits, often increases

this tensile stress. High tensile stress can lead to cracking and reduced fatigue life, making it

a critical parameter to control.
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Copper Pyrophosphate: Operating at a near-neutral pH, pyrophosphate baths are less

corrosive than acid sulfate baths. The deposits from these electrolytes generally exhibit low

tensile to compressive stress. This characteristic is advantageous for applications requiring

good ductility and adhesion, such as in the manufacturing of printed circuit boards and

electroforming. The stress can be controlled by adjusting the pyrophosphate-to-copper ratio

and the pH of the bath.

Copper Cyanide: Cyanide copper electrolytes offer excellent throwing power and are capable

of producing fine-grained, dense deposits. The internal stress in these deposits is typically

compressive to low tensile. While the use of cyanide presents significant environmental and

safety concerns, the compressive stress in the deposits can be beneficial in applications

where resistance to fatigue and stress corrosion cracking is important. The free cyanide

concentration is a key parameter for controlling the internal stress.

Logical Relationships in Internal Stress
Development
The final internal stress in an electrodeposit is a complex interplay of various factors. The

following diagram illustrates the key relationships between electrolyte composition, plating

parameters, and the resulting internal stress.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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